3-(Piperidin-2-yl)quinoline
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Overview
Description
3-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)quinoline typically involves the nucleophilic substitution of 2-chloroquinoline with piperidine. This reaction can be carried out under various conditions, including the use of solvents like tetrahydrofuran and catalysts such as palladium or rhodium. The reaction conditions often involve refluxing the mixture for several hours to achieve a good yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, significantly reducing the reaction time and improving the yield. The use of green solvents and recyclable catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, tetrahydrofuran as solvent.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(Piperidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)quinoline involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions make this compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A quinoline alkaloid with potential anticancer and anti-inflammatory activities.
Uniqueness
3-(Piperidin-2-yl)quinoline is unique due to its dual ring structure, which combines the properties of both quinoline and piperidine. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H16N2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-piperidin-2-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-2,5-6,9-10,14-15H,3-4,7-8H2 |
InChI Key |
AKCWNPNUEGRCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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